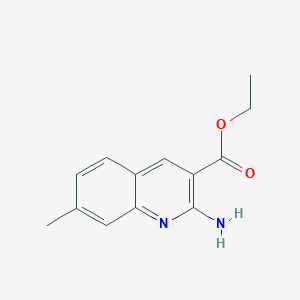![molecular formula C25H15BrO2 B13656585 2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
2-Bromo-9,9'-spirobi[xanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-9,9’-spirobi[xanthene] is a chemical compound with the molecular formula C25H15BrO2. It is a derivative of xanthene, where a bromine atom is substituted at the 2-position of the spirobi[xanthene] structure. This compound is known for its unique spiro structure, which imparts distinct photophysical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9’-spirobi[xanthene] typically involves the bromination of 9,9’-spirobi[xanthene]. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of 2-Bromo-9,9’-spirobi[xanthene] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-9,9’-spirobi[xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of de-brominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted xanthene derivatives.
Oxidation: Formation of xanthene oxides.
Reduction: Formation of 9,9’-spirobi[xanthene] without the bromine atom.
Aplicaciones Científicas De Investigación
2-Bromo-9,9’-spirobi[xanthene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-9,9’-spirobi[xanthene] involves its interaction with various molecular targets. In electronic applications, it acts as a hole transport material, facilitating the movement of positive charges. The spiro structure provides high thermal stability and efficient charge transport properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-9,9’-spirobi[fluorene]: Similar in structure but with fluorene instead of xanthene.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: A derivative with multiple bromine substitutions
Uniqueness
2-Bromo-9,9’-spirobi[xanthene] is unique due to its spiro structure, which imparts distinct photophysical properties and high thermal stability. This makes it particularly valuable in applications requiring stable and efficient materials, such as in OLEDs and other electronic devices .
Propiedades
Fórmula molecular |
C25H15BrO2 |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
2-bromo-9,9'-spirobi[xanthene] |
InChI |
InChI=1S/C25H15BrO2/c26-16-13-14-24-20(15-16)25(19-9-3-6-12-23(19)28-24)17-7-1-4-10-21(17)27-22-11-5-2-8-18(22)25/h1-15H |
Clave InChI |
JOPPFBFYCQONHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4OC5=CC=CC=C53)C6=C(O2)C=CC(=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


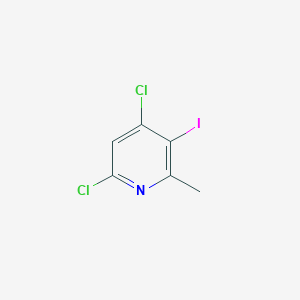
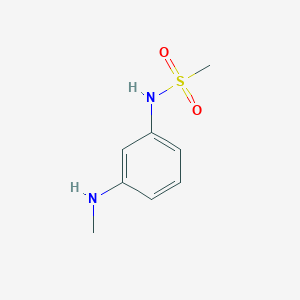
![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
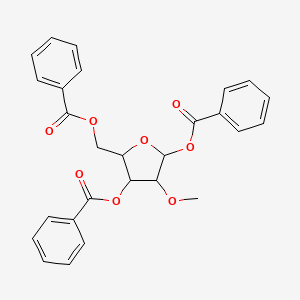
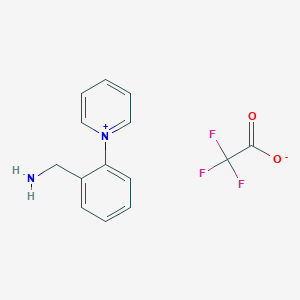
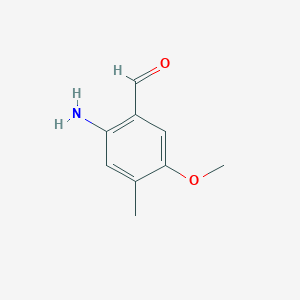

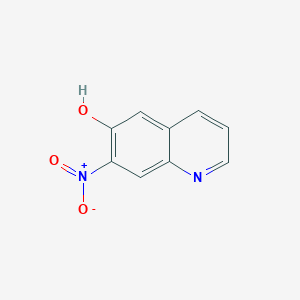
![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)

![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)
